molecular formula C11H10N2O3S B2377528 N'-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxamide CAS No. 2379997-23-4

N'-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxamide

Cat. No.: B2377528
CAS No.: 2379997-23-4
M. Wt: 250.27
InChI Key: FKROPCCWZNZTFU-UHFFFAOYSA-N
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Description

. The presence of both furan and thiophene rings in its structure makes it a unique and versatile compound.

Properties

IUPAC Name

N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c12-10(14)11(15)13-5-8-4-7(6-17-8)9-2-1-3-16-9/h1-4,6H,5H2,(H2,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKROPCCWZNZTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNC(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxamide involves several steps. One common method includes the reaction of 4-(Furan-2-yl)thiophene-2-carbaldehyde with hydroxylamine to form the corresponding oxime. This oxime is then treated with an appropriate acid chloride to yield the desired oxamide . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.

Chemical Reactions Analysis

N’-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N’-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to inhibit certain kinases involved in cancer cell proliferation.

    Industry: It is used in the development of new materials, such as conductive polymers and organic semiconductors

Mechanism of Action

The mechanism by which N’-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxamide exerts its effects involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity, leading to cell lysis. In cancer research, the compound has been shown to inhibit specific kinases, thereby blocking signal transduction pathways essential for cancer cell growth and survival .

Comparison with Similar Compounds

N’-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxamide can be compared with other similar compounds, such as:

    Thiazoles: These compounds also contain sulfur and nitrogen atoms in a heterocyclic ring and exhibit diverse biological activities, including antimicrobial and anticancer properties.

    Indole Derivatives: Indole-based compounds are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.

The uniqueness of N’-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxamide lies in its combined furan and thiophene rings, which confer distinct chemical and biological properties not commonly found in other heterocyclic compounds.

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